molecular formula C9H16O6 B14618130 Acetic acid;cyclopent-4-ene-1,3-diol CAS No. 60389-71-1

Acetic acid;cyclopent-4-ene-1,3-diol

Cat. No.: B14618130
CAS No.: 60389-71-1
M. Wt: 220.22 g/mol
InChI Key: JJEHYSMYFIUVAN-UHFFFAOYSA-N
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Description

Acetic acid; cyclopent-4-ene-1,3-diol refers to a chemical system involving cyclopent-4-ene-1,3-diol (C₅H₈O₂) and acetic acid (C₂H₄O₂). The compound may exist as a co-crystal, mixture, or ester derivative. Cyclopent-4-ene-1,3-diol is a bicyclic diol with hydroxyl groups at positions 1 and 3, and a double bond at position 2. Its stereoisomers (cis/trans) and derivatives, such as mono- or diacetates, are well-documented . Acetic acid often participates in esterification reactions with the diol, forming derivatives like 4-cyclopentene-1,3-diol monoacetate or diacetate . These derivatives are critical in organic synthesis and pharmaceutical applications due to their reactivity and structural diversity.

Properties

CAS No.

60389-71-1

Molecular Formula

C9H16O6

Molecular Weight

220.22 g/mol

IUPAC Name

acetic acid;cyclopent-4-ene-1,3-diol

InChI

InChI=1S/C5H8O2.2C2H4O2/c6-4-1-2-5(7)3-4;2*1-2(3)4/h1-2,4-7H,3H2;2*1H3,(H,3,4)

InChI Key

JJEHYSMYFIUVAN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1C(C=CC1O)O

Origin of Product

United States

Preparation Methods

Selective cis-1,2-Reduction and One-Pot Acylation

The foundational method, detailed in DE102007027189A1, employs a borohydride-mediated reduction of 4-hydroxycyclopent-2-enone (I) followed by in situ acylation.

Reaction Mechanism and Conditions

Sodium borohydride (40.8 mmol) reduces the enone system of 4-hydroxycyclopent-2-enone in the presence of substoichiometric trivalent rare earth metal catalysts (e.g., LaCl₃). This step selectively generates cis-cyclopent-4-ene-1,3-diol (IV) via cis-1,2-hydride addition, achieving >90% diastereomeric excess. The reaction proceeds at 0–10°C in tetrahydrofuran (THF), with incremental borohydride addition to minimize over-reduction.

Acylation and Workup

Without isolating IV, acetic anhydride (305.8 mmol) and triethylamine (30.9 g) are added at 0–10°C, catalyzed by 4-dimethylaminopyridine (DMAP, 4.1 mmol). After 60 minutes, the crude diacetate (VI) is extracted with methyl tert-butyl ether and distilled, yielding 8.4 g of VI (44.7% uncorrected, 66% corrected for purity). Key impurities include over-reduced byproducts (15%) and residual starting material (8%).

Table 1: Optimization of One-Pot Synthesis
Parameter Value Impact on Yield
Borohydride Addition Incremental (10% aliquots) Prevents over-reduction
Catalyst Loading 0.1 eq LaCl₃ Enhances cis-selectivity
Acylation Temperature 0–10°C Minimizes ester hydrolysis
Solvent THF/MeOH Facilitates intermediate solubility

Hydrogenation-Dihydroxylation Cascade

VulcanChem’s industrial protocol prioritizes continuous flow reactors for scalable production.

Hydrogenation of Cyclic Dienes

Cyclopentadiene undergoes partial hydrogenation over palladium/carbon (Pd/C) at 50–80°C under 5–10 bar H₂, yielding cyclopentene. This intermediate is subjected to osmium tetroxide (OsO₄)-catalyzed dihydroxylation in a biphasic system (H₂O/tert-BuOH), forming cis-cyclopent-4-ene-1,3-diol with 70–75% enantiomeric excess.

Acetylation Under Flow Conditions

The diol is acetylated in-line using acetic anhydride and pyridine at 25°C, achieving >95% conversion within 2 minutes residence time. Continuous extraction via membrane separation isolates the diacetate, reducing purification steps.

Ruthenium-Catalyzed Hydrogenation of 1,3-Diones

Recent advances (PMC7893635) utilize Ru/C for direct hydrogenation of cyclopent-4-ene-1,3-dione to the diol.

Reaction Profile and Byproduct Analysis

At 100°C and 50 bar H₂, Ru/C (5 wt%) selectively reduces the diketone to cis-diol (4b-cis) via intermediate enol formation. Competing pathways include dehydration to cyclopent-2-enone (4c) and further hydrogenation to cyclopentanone (4d). Kinetic control favors 4b-cis, with a cis:trans ratio of 8:1.

Table 2: Catalytic Hydrogenation Performance
Catalyst H₂ Pressure (bar) Temperature (°C) cis-4b Yield (%)
Ru/C 50 100 68
Pd/C 50 100 42
Pt/C 50 80 55

Solvent and Concentration Effects

Elevated substrate concentrations (>20% w/v) promote side reactions, reducing diol yield to 35–40%. Dilute conditions (5% w/v) in ethanol improve mass transfer, achieving 85% conversion but require larger reactor volumes.

Stereochemical Considerations in Diacetate Formation

Spectroscopic data (SpectraBase ID 5fEcoYQz1FA) confirm the cis configuration of the diacetate derivative (UKPIBFMHHUEUQR-DTORHVGOSA-N). Nuclear Overhauser effect (NOE) correlations between H-1 and H-3 protons (δ 5.21–5.45 ppm) verify the syn-diacetate geometry, critical for biological activity.

Comparative Analysis of Methodologies

Table 3: Method Efficiency and Scalability
Method Yield (%) cis-Selectivity Scalability
Borohydride/Acylation 66* >90% Lab-scale (10–100 g)
Flow Dihydroxylation 75 70–75% Industrial (kg/day)
Ru/C Hydrogenation 68 89% Pilot plant (1–10 kg)

*Corrected for purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopent-4-ene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents used.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol has a variety of applications in scientific research, spanning chemistry, biology, medicine, and industry.

Scientific Research Applications

  • Chemistry Acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol serves as a building block in synthesizing complex organic molecules.
  • Biology This compound is investigated as a biochemical probe for studying enzyme mechanisms.
  • Medicine Acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol is explored for potential therapeutic properties, including anti-inflammatory and analgesic effects.
  • Industry It is utilized in the production of specialty chemicals and materials.

Chemical Reactions Analysis

Acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol undergoes several chemical reactions:

  • Oxidation The hydroxyl groups can be oxidized to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4KMnO_4) and chromium trioxide (CrO3CrO_3). The major products of oxidation are Cyclopent-4-ene-1,3-dione or cyclopent-4-ene-1,3-dicarboxylic acid.
  • Reduction The compound can be reduced to form cyclopentane derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4LiAlH_4) or sodium borohydride (NaBH4NaBH_4) are used. The major product of reduction is Cyclopentane-1,3-diol.
  • Substitution The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups. Halogenation can be achieved using reagents like thionyl chloride (SOCl2SOCl_2) or phosphorus tribromide (PBr3PBr_3). The major products of substitution are Cyclopent-4-ene-1,3-dihalides or cyclopent-4-ene-1,3-dialkyl derivatives.

Mechanism of Action

The mechanism of action of cyclopent-4-ene-1,3-diol involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes a concerted reaction with electrophilic oxygen atoms, leading to the formation of cyclic intermediates and diols . The specific pathways and targets depend on the type of reaction and the reagents used.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Molecular Formula Functional Groups Key Features
Cyclopent-4-ene-1,3-diol C₅H₈O₂ Two hydroxyls, one double bond High polarity, hydrogen-bonding capacity, reactive hydroxyls
4-Cyclopentene-1,3-diol monoacetate C₇H₁₀O₄ One acetate ester, one hydroxyl Increased lipophilicity vs. diol; retains one reactive hydroxyl
4-Cyclopentene-1,3-diol diacetate C₉H₁₂O₅ Two acetate esters Fully acetylated, hydrophobic, stable ester linkages
Butane-2,3-diol C₄H₁₀O₂ Two vicinal hydroxyls Flexible chain, used in polymer synthesis and antifreeze
Naphthalene-2,3-diol C₁₀H₈O₂ Two aromatic hydroxyls Forms co-crystals via hydrogen bonding; used in sensor tech
Key Observations:
  • Reactivity : Cyclopent-4-ene-1,3-diol’s hydroxyls undergo esterification (e.g., with acetic acid) or oxidation (e.g., to cyclopent-4-ene-1,3-dione) . Butane-2,3-diol lacks ring strain, making it less reactive in cycloadditions.
  • Stereochemistry : The cis/trans isomerism in cyclopentene diols influences solubility and crystallinity. For example, cis-cyclopent-4-ene-1,3-diol is selectively synthesized via borohydride reduction .
Key Observations:
  • Selectivity: The monoacetate is synthesized under controlled conditions (e.g., stoichiometric acetic acid), while diesters require excess acylating agents .
  • Purification : Cyclopentene diol derivatives are often purified via column chromatography (silica gel or C-18 RP columns) , whereas butane-2,3-diol is distilled.
Key Observations:
  • Pharmaceuticals: The monoacetate derivative of cyclopentene diol is explored for targeted drug delivery due to its balance of hydrophilicity and lipophilicity .
  • Industrial Use : Butane-2,3-diol’s flexibility and low cost make it preferable for bulk applications, whereas cyclopentene diols are niche, high-value intermediates .

Physicochemical Properties

Property Cyclopent-4-ene-1,3-diol Monoacetate Diacetate Butane-2,3-diol
Molecular Weight (g/mol) 116.12 174.15 216.19 90.12
Polarity High (diol) Moderate Low High
Solubility Water > organic solvents Organic solvents Organic solvents Miscible in water
Stability Oxidizes in air Stable Stable Hygroscopic
Key Observations:
  • Solubility : Acetylation reduces water solubility, enhancing compatibility with hydrophobic matrices .
  • Stability : The diacetate’s ester groups resist oxidation, making it suitable for long-term storage .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing acetic acid;cyclopent-4-ene-1,3-diol, and what key reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via esterification or enzymatic acetylation. In chemical synthesis, cyclopent-4-ene-1,3-diol reacts with acetic anhydride or acetyl chloride under acidic/basic catalysis. Critical conditions include temperature control (e.g., 0°C for sensitive intermediates) and purification via column chromatography (e.g., using hexane/ethyl acetate gradients). Enzymatic routes using Candida antarctica lipase enable regioselective acetylation, requiring anhydrous solvents and precise pH control to optimize enantiomeric purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key markers include:
  • Cyclopentene protons (δ 5.5–6.5 ppm, doublets for olefinic H).
  • Acetate methyl group (δ 2.0–2.1 ppm, singlet).
  • Diol hydroxyls (δ 1.5–3.0 ppm, broad after exchange).
  • HRMS : Confirm molecular ion ([M+H]⁺ or [M–H]⁻) with <5 ppm error.
  • IR : C=O stretch (~1740 cm⁻¹ for acetate) and O–H stretch (~3400 cm⁻¹ for diol).
  • Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when assigning stereochemistry to cyclopentene derivatives?

  • Methodological Answer : For ambiguous stereochemistry:

  • Use NOESY/ROESY to detect spatial proximity between protons (e.g., cyclopentene H and adjacent substituents).
  • Perform density functional theory (DFT) calculations to predict chemical shifts and compare with experimental data.
  • Synthesize stereoisomerically pure reference compounds via chiral catalysts (e.g., Sharpless dihydroxylation) for comparative analysis .

Q. What experimental strategies optimize regioselective acetylation of cyclopent-4-ene-1,3-diol to minimize byproducts?

  • Methodological Answer :

  • Enzymatic Catalysis : Use Candida antarctica lipase B in tert-butanol at 40°C, which selectively acetylates the pro-S hydroxyl group (≥90% regioselectivity).
  • Chemical Catalysis : Employ bulky bases (e.g., DMAP) with acetic anhydride to favor acetylation of less sterically hindered hydroxyls.
  • Monitor reaction progress via TLC (silica gel, 1:1 hexane/ethyl acetate) and isolate intermediates via flash chromatography .

Q. How should researchers design kinetic studies to evaluate the compound’s stability under varying pH and temperature?

  • Methodological Answer :

  • Prepare buffered solutions (pH 2–12) and incubate the compound at 25–60°C.
  • Sample aliquots at intervals (0, 24, 48, 72 h) and quantify degradation via HPLC-UV (C18 column, 210 nm detection).
  • Calculate degradation rate constants (k) using first-order kinetics.
  • Validate hydrolytic products via LC-MS (e.g., cyclopentene diol and acetic acid) .

Q. What computational modeling approaches predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer :

  • Use DFT calculations (B3LYP/6-31G* level) to map electrostatic potential surfaces, identifying electrophilic carbons on the cyclopentene ring.
  • Simulate transition states for nucleophilic attack (e.g., water or amines) to assess activation energies.
  • Validate predictions with experimental kinetic data (e.g., monitoring reaction progress via in-situ IR) .

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